Ergocristinine

Beschreibung

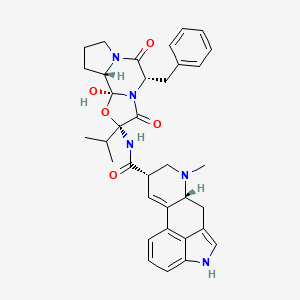

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)/t23-,27+,28-,29-,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFIYUQVAZFDEE-NASJTFDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862080 | |

| Record name | Ergocristinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-07-9 | |

| Record name | Ergocristinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergocristinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergocristinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α)-5'α-benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOCRISTININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ6FET17QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Production Methodologies

Elucidation of Ergocristinine Biosynthesis

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and culminates in the formation of a complex peptide alkaloid. This pathway has been the subject of extensive research, leading to the identification of key enzymes, genes, and regulatory networks.

Key Enzymatic Steps and Gene Cluster Identification in Claviceps Species

The biosynthesis of this compound, like all ergot alkaloids, originates from two primary precursors: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl pyrophosphate (DMAPP). nih.gov The initial and often rate-limiting step is the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring, a reaction catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS). nih.gov This is followed by a series of enzymatic reactions including N-methylation, oxidation, and cyclization to form the tetracyclic ergoline (B1233604) ring system, the common scaffold of all ergot alkaloids. nih.gov

The genes encoding the enzymes for ergot alkaloid biosynthesis are organized in a gene cluster, commonly referred to as the EAS cluster. nih.gov This cluster has been extensively studied in Claviceps purpurea, a primary producer of ergot alkaloids. sciencemadness.org Following the formation of the ergoline ring, the pathway proceeds to the synthesis of lysergic acid, a key intermediate. The formation of the peptide side chain that characterizes ergopeptines like this compound is accomplished by a large, multi-functional enzyme complex known as non-ribosomal peptide synthetase (NRPS). wikipedia.org In C. purpurea, the NRPS enzymes, encoded by genes such as lpsA and lpsB within the EAS cluster, are responsible for the sequential condensation of three specific amino acids to the lysergic acid core. researchgate.netnih.gov For this compound, these amino acids are L-valine, L-phenylalanine, and L-proline. The final step involves a cyclization reaction, catalyzed by the NRPS, to form the stable ergopeptine structure. This compound is the epimer of ergocristine (B1195469), and this isomerization can occur during the fermentation or extraction process.

Table 1: Key Genes in the this compound Biosynthetic Cluster of Claviceps purpurea

| Gene | Enzyme Product | Function in this compound Biosynthesis |

|---|---|---|

| dmaW | Dimethylallyl tryptophan synthase | Catalyzes the first committed step: the prenylation of L-tryptophan. |

| easF | Chanoclavine-I synthase-catalase | Involved in the formation of the first tricyclic intermediate, chanoclavine-I. |

| easC | Chanoclavine-I dehydrogenase | Catalyzes the oxidation of chanoclavine-I. |

| easE | Catalase | Involved in the conversion of chanoclavine-I aldehyde. |

| easA | Agroclavine (B1664434) hydroxylase | Catalyzes the hydroxylation of agroclavine to elymoclavine (B1202758). |

| cloA | Cytochrome P450 monooxygenase | Involved in the conversion of elymoclavine to paspalic acid and then to lysergic acid. |

| lpsA | Lysergyl peptide synthetase 1 | A non-ribosomal peptide synthetase that activates lysergic acid and incorporates the first two amino acids of the tripeptide side chain. |

Precursor Incorporation and Metabolic Flux Analysis

Metabolic flux analysis (MFA) has been utilized to map the flow of carbon and nitrogen from central metabolic pathways into the this compound biosynthetic route. These studies help to identify potential bottlenecks in precursor supply. For instance, enhancing the flux towards the pentose (B10789219) phosphate (B84403) pathway can increase the availability of NADPH, a crucial cofactor for several reductive steps in the biosynthesis. Isotopic labeling studies, using stable isotopes like ¹³C and ¹⁵N, have been instrumental in tracing the origins of the atoms in the final this compound molecule, confirming the precursor-product relationships and quantifying the efficiency of their incorporation.

Regulatory Mechanisms of this compound Biosynthesis

The synthesis of this compound is a tightly regulated process, influenced by a variety of environmental cues and internal cellular signals. The expression of the EAS gene cluster is subject to complex regulatory networks, ensuring that these metabolically expensive compounds are produced under optimal conditions.

One of the most significant regulatory factors is nutrient availability. For example, high concentrations of phosphate are known to repress the expression of the EAS genes and thus inhibit ergot alkaloid production. sciencemadness.org Similarly, the type and concentration of the nitrogen source can have a profound effect on biosynthesis. Some nitrogen sources may act as repressors, while others can be stimulatory.

The regulation of this compound biosynthesis is also intertwined with the morphological differentiation of the fungus. In submerged cultures, production is often associated with a shift from vegetative growth to a more condensed, pellet-like morphology. This suggests a developmental control over the expression of the biosynthetic genes.

Optimized Microbial Production Strategies

Due to its complex stereochemistry, the chemical synthesis of this compound is not commercially viable. Therefore, industrial production relies on fermentation of high-yielding strains of Claviceps. Research in this area is focused on enhancing productivity through both genetic manipulation of the producing organisms and optimization of the fermentation process.

Strain Improvement through Genetic Engineering

The advent of recombinant DNA technology has provided powerful tools for the rational improvement of this compound-producing strains. Key genetic engineering strategies include:

Deregulation of biosynthetic genes: Modifying the regulatory elements that control the expression of the EAS cluster can lead to constitutive or elevated production. For example, replacing native promoters with strong, constitutive promoters can uncouple production from repressive signals.

Blocking competing pathways: Deleting genes that divert precursors away from the this compound pathway can increase the availability of these building blocks. For instance, knocking out pathways that consume L-tryptophan can channel more of this precursor into ergot alkaloid synthesis.

Table 2: Genetic Engineering Approaches for Enhanced Ergot Alkaloid Production

| Genetic Modification Strategy | Target Gene/Pathway | Rationale |

|---|---|---|

| Gene Overexpression | dmaW, lpsA, lpsB | To increase the catalytic capacity of rate-limiting steps in the biosynthetic pathway. |

| Promoter Engineering | Replacement of native promoters of EAS cluster genes | To achieve constitutive and high-level expression, bypassing native regulatory controls. |

Fermentation Process Optimization for Enhanced Yields

Optimizing the environmental and nutritional conditions during fermentation is crucial for maximizing the production of this compound. This involves a multi-parameter approach to create the ideal environment for both fungal growth and secondary metabolite production.

Medium Composition: The choice of carbon and nitrogen sources, as well as their concentrations, significantly impacts yield. Slowly metabolized sugars are often preferred to sustain a long production phase. The C:N ratio is a critical parameter that needs to be carefully balanced. The addition of precursors, such as tryptophan and its analogs, to the fermentation medium can also boost production.

Physical Parameters: Key physical parameters such as temperature, pH, dissolved oxygen levels, and agitation speed must be precisely controlled. The optimal setpoints for these parameters are strain-specific and are typically determined through systematic optimization studies, often employing statistical methods like response surface methodology. nih.gov

Fed-Batch Strategies: To avoid substrate limitation and the accumulation of toxic byproducts, a fed-batch fermentation strategy is often employed. This involves the controlled feeding of nutrients throughout the fermentation process, which can lead to higher cell densities and a prolonged production phase, ultimately resulting in higher titers of this compound.

Chemoenzymatic and Biocatalytic Synthesis Approaches

The production of complex natural products such as this compound through purely chemical synthesis is often commercially unfeasible due to the intricate stereochemistry and multiple reaction steps required. rsc.org Consequently, research has increasingly focused on chemoenzymatic and biocatalytic methods that leverage the high specificity and efficiency of biological enzymes. These approaches for this compound synthesis are centered on the enzymatic construction of its characteristic cyclic tripeptide side chain and its linkage to a lysergic acid core.

A plausible chemoenzymatic strategy involves the chemical synthesis of the ergoline nucleus, D-lysergic acid, which is then supplied as a substrate to a biocatalytic system. This system utilizes the powerful machinery of non-ribosomal peptide synthetases (NRPSs) to assemble the peptide portion of the molecule. This approach combines the robustness of chemical synthesis for the core structure with the stereospecificity of enzymatic catalysis for the complex peptide assembly.

Biocatalytic production relies on the intricate enzymatic cascade responsible for ergopeptine biosynthesis, primarily found in fungi of the genus Claviceps. researchgate.netmdpi.com The key to this process is a multi-enzyme complex known as D-lysergyl peptide synthetase (LPS). nih.govresearchgate.netresearchgate.net This NRPS system is composed of two main protein subunits, LPSA (also referred to as LPS1) and LPSB (LPS2), which work in concert to build the final ergopeptine structure. researchgate.netwvu.eduwikipedia.org

The biocatalytic assembly of the D-lysergyl-tripeptide precursor of ergocristine, the C-8 epimer of this compound, follows a modular, assembly-line-like mechanism:

Activation of D-lysergic acid: The process begins with the monomodular NRPS, LPSB. This enzyme specifically recognizes and activates D-lysergic acid by converting it into an AMP-ester, which is then loaded onto the enzyme's integrated carrier protein as a thioester. nih.gov

Assembly of the Tripeptide Chain: The larger, trimodular LPSA subunit is responsible for constructing the tripeptide chain. researchgate.netresearchgate.net Each of its three modules is responsible for recognizing, activating, and incorporating one of the specific amino acids that constitute the peptide side chain of ergocristine: L-valine, L-phenylalanine, and L-proline. Sequence variations in the adenylation (A) domains within the modules of different LPSA enzymes determine which amino acids are selected. nih.gov For instance, the LpsA1 enzyme in Claviceps purpurea has been identified as being responsible for incorporating phenylalanine, a key component of both ergocristine and ergotamine. nih.gov

Condensation and Elongation: The activated D-lysergic acid is transferred from LPSB to the first module of LPSA, where it forms a peptide bond with the first amino acid (L-valine). The growing chain is then passed sequentially to the subsequent modules, where it is condensed with L-phenylalanine and finally L-proline. nih.govresearchgate.net

Cyclization and Release: After the linear D-lysergyl-tripeptide is assembled, it is released from the NRPS complex as an ergopeptam. A final enzymatic step, catalyzed by a dioxygenase, EasH, hydroxylates the α-carbon of the first amino acid (valine), which facilitates a spontaneous cyclization to form the characteristic bicyclic cyclol structure of the ergopeptine. researchgate.net

Advances in synthetic biology have opened avenues for engineering these biosynthetic pathways. The genes encoding the LPSA and LPSB enzymes can be expressed in heterologous hosts, such as Aspergillus nidulans, which are more amenable to industrial fermentation than the native Claviceps species. nih.govnih.gov This allows for the directed biosynthesis of specific ergopeptines. Furthermore, the modular nature of NRPSs permits bioengineering approaches where modules or domains can be swapped to create chimeric enzymes. nih.govnih.gov This strategy could potentially be used to incorporate non-native amino acids, leading to the production of novel this compound analogs with potentially new or improved pharmacological properties. nih.govresearchgate.net

The table below summarizes the key enzymatic components and their roles in the biocatalytic synthesis of the ergocristine peptide backbone.

| Enzyme/Protein Complex | Type | Function | Substrates | Product of Step |

| LPSB (LPS2) | Monomodular NRPS | Activates and binds the ergoline core | D-lysergic acid, ATP | D-lysergyl-AMP, then D-lysergyl-thioester |

| LPSA (LPS1) | Trimodular NRPS | Sequentially activates, binds, and condenses amino acids to the D-lysergyl moiety | L-valine, L-phenylalanine, L-proline, ATP | D-lysergyl-valyl-phenylalanyl-proline-thioester |

| EasH | Dioxygenase | Catalyzes hydroxylation leading to cyclol ring formation | D-lysergyl-valyl-phenylalanyl-proline lactam (ergopeptam) | Ergocristine |

Total Chemical Synthesis of this compound

While total syntheses in the ergot alkaloid field have historically focused on the more biologically active lysergic acid or the "-ine" epimers, the strategies developed are directly applicable to the this compound framework. A dedicated total synthesis targeting this compound specifically is less common, as it is often produced via epimerization of the more frequently targeted ergocristine. The core challenge lies in the construction of the tetracyclic ergoline skeleton.

A retrosynthetic analysis of an ergopeptine like ergocristine, and by extension this compound, breaks the molecule down into two primary building blocks: the lysergic acid core and the tripeptide side chain. nih.gov The more complex challenge is the synthesis of the lysergic acid portion.

Key retrosynthetic strategies for the ergoline core often involve:

Disconnecting the D-ring: Many syntheses build the D-ring onto a pre-existing ABC-tricyclic indole core. This can be achieved through intramolecular reactions such as Heck couplings or aldol-type condensations. colab.wsresearchgate.net

Disconnecting the C-ring: An alternative approach involves forming the C-ring from an indole derivative, for instance, through intramolecular Friedel-Crafts acylations. scispace.com

Tandem Cyclizations: Advanced strategies may form multiple rings in a single tandem reaction sequence from a simpler benzene (B151609) derivative. scispace.com

The primary strategic bond constructions in the forward synthesis focus on creating the C/D ring system and establishing the correct relative stereochemistry. Palladium-catalyzed domino cyclization of allenes has emerged as a powerful method for directly constructing the C/D ring system of the ergoline skeleton. researchgate.net

The ergoline structure contains several stereocenters, making stereocontrol a critical aspect of any total synthesis. The development of enantioselective methods has been a major focus of modern synthetic efforts.

Palladium-Catalyzed Reactions: Enantioselective palladium-catalyzed reactions have proven effective. For example, a domino cyclization of a chiral allene (B1206475) bearing an amino and a bromoindolyl group allows for the direct construction of the C/D rings while transferring the axial chirality of the allene to create the C5 stereogenic center. researchgate.net Other approaches have utilized palladium-catalyzed enantioselective aerobic oxidation to establish key stereocenters in alkaloid intermediates. nih.gov

Enzymatic Transformations: The use of enzymes in combination with organometallic reactions has been employed to produce enantiomerically pure substituted tryptophan derivatives, which serve as chiral starting materials for the asymmetric synthesis of ergot alkaloids. scispace.com

Control of C-8 Stereochemistry: this compound differs from ergocristine only by the stereochemistry at the C-8 position. mdpi.com In a total synthesis, this center is often the last to be set. In many synthetic routes targeting lysergic acid derivatives, a mixture of C-8 epimers is formed, which then requires separation. nih.gov The conversion between the "-ine" (R-epimer) and "-inine" (S-epimer) forms can be facilitated by changes in pH, passing through an enol-intermediate. mdpi.com

The total synthesis of complex molecules like this compound relies on the successful preparation of key advanced intermediates. In the context of ergot alkaloids, these are typically functionalized tricyclic or tetracyclic structures.

Tricyclic Ketones: A common strategy involves the synthesis of a tricyclic ketone (a benzo[f]quinoline (B1222042) derivative), which serves as a versatile precursor to the full ergoline ring system. mdpi.com This intermediate contains the A, B, and C rings, onto which the D-ring can be constructed.

Functionalized Indole Derivatives: Syntheses often begin with highly functionalized indole derivatives, such as 4-bromoindole (B15604) or tryptophan esters, which are elaborated through multiple steps to build the subsequent rings. scispace.comresearchgate.net For example, a key intermediate in Woodward's landmark synthesis of lysergic acid was a complex ketone derived from an indole-based starting material. mdpi.com

Semi-Synthetic Routes from Naturally Occurring Ergot Alkaloids

Given the complexity of total synthesis, semi-synthetic methods starting from readily available ergot alkaloids are often more practical, especially for industrial-scale production. mdma.ch The fundamental precursor for the semi-synthesis of ergopeptines and ergopeptinines is lysergic acid.

Lysergic acid is produced on a large scale through the submerged fermentation of selected strains of the fungus Claviceps purpurea. scispace.commdma.ch This naturally derived, chiral lysergic acid is then coupled with the required tripeptide side chain. For this compound, the tripeptide consists of L-valine, L-phenylalanine, and L-proline.

The synthesis of the cyclol peptide part was first achieved by Hofmann and coworkers and has been developed for industrial manufacturing. mdma.ch The process involves coupling the activated lysergic acid with the pre-assembled tripeptide moiety. This typically first yields the thermodynamically less stable but more biologically active "-ine" epimer, ergocristine. This compound is then obtained through epimerization at the C-8 position, a reaction that can be controlled by solvent and pH conditions. mdpi.comresearchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is a key strategy for understanding their biological function and for developing new therapeutic agents. In the case of this compound, its existence as the C-8 epimer of ergocristine makes it a valuable tool for studying how subtle stereochemical changes affect biological activity.

The primary structural difference between ergocristine and its epimer this compound is the orientation of the peptide side chain relative to the ergoline ring system at the C-8 chiral center. nih.gov This single change significantly impacts how the molecule interacts with biological receptors. The ergoline ring itself is widely recognized as the primary functional group responsible for binding to various neurotransmitter receptors, including serotonin (B10506) and adrenergic receptors. nih.gov

Recent studies have used in silico molecular docking to explore how this stereochemical difference affects binding to vascular receptors. These computational models predict the binding affinity and specific molecular interactions between a ligand and a receptor's binding site.

A comparative docking study of this compound and ergocristine with the serotonin (5-HT)₂ₐ and alpha₂ₐ adrenergic receptors revealed distinct binding characteristics. Although both epimers show an affinity for these receptors, the calculated binding energies and specific interactions differ, which may be attributed to their structural variations. nih.gov For example, this compound was shown to form a hydrogen bond with amino acid residues in the binding sites of both receptors. nih.gov Such studies highlight that the "-inine" epimers, while often considered less active, do interact with biological targets and that their specific binding modes can be explored through structural modification and computational analysis. nih.govresearchgate.net

Chemical Synthesis and Derivatization

Synthesis of Probes for Molecular Interaction Studies

To investigate the molecular interactions of ergocristinine with its biological targets, specialized molecular probes are synthesized. These probes are typically derivatives of this compound that incorporate specific functionalities, such as photoreactive groups or fluorescent tags, enabling the identification of binding partners and the elucidation of interaction dynamics. The synthesis of these probes is a strategic process that aims to preserve the core pharmacophore of this compound to ensure that the probe's binding characteristics mimic those of the parent compound.

The general design of such molecular probes involves the integration of three key components: an affinity unit (the this compound scaffold), a reactive or reporter moiety, and often a linker to connect them. nih.gov The synthetic challenge lies in introducing these modifications without significantly altering the steric and electronic properties of the molecule, which could affect its affinity for target receptors.

Photoaffinity Probes

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding sites of ligands within their biological targets. nih.govnih.gov This method utilizes a photoaffinity probe, a molecule that is chemically inert in the dark but becomes highly reactive upon exposure to light, forming a covalent bond with its target. nih.gov

The synthesis of an this compound-based photoaffinity probe would likely involve the derivatization of the ergoline (B1233604) nucleus or the peptide side chain. A common strategy is to introduce a photoreactive group, such as a diazirine, an aryl azide, or a benzophenone, onto the this compound molecule. The lysergic acid portion of this compound, being the common structural element of ergot alkaloids, presents several potential sites for chemical modification. researchgate.netscispace.com For instance, synthetic routes developed for lysergic acid and its analogues could be adapted to introduce a photoreactive moiety. researchgate.net

A hypothetical synthetic scheme might involve the selective functionalization of a less sterically hindered position on the this compound molecule. This could be followed by the coupling of a linker arm terminating in a photoreactive group. To facilitate the detection and isolation of the covalently labeled target proteins, a reporter tag, such as biotin (B1667282) or a small epitope tag, is also commonly incorporated into the probe's structure. nih.gov

Fluorescent Probes

Fluorescent probes are invaluable tools for visualizing and quantifying ligand-receptor interactions in real-time and within cellular environments. nih.govsigmaaldrich.comthermofisher.com These probes contain a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. Some ergot alkaloids possess intrinsic fluorescence that can be utilized for visualization. researchgate.net However, for more specific and sensitive detection, synthetic fluorescent probes are often preferred.

The synthesis of a fluorescent this compound probe would involve the covalent attachment of a fluorescent dye to the this compound molecule. The choice of fluorophore depends on the specific application and the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. avantiresearch.com Common fluorophores include fluorescein, rhodamine, and cyanine (B1664457) dyes. avantiresearch.comtocris.com

Similar to photoaffinity probes, the synthetic strategy would focus on modifying a position on the this compound structure that is not critical for receptor binding. The synthesis might proceed through the formation of an amide or ester linkage between a functionalized this compound derivative and a reactive version of the fluorescent dye. The resulting fluorescent probe would ideally retain high affinity for its target receptors, allowing for competitive binding assays and fluorescence microscopy studies. sigmaaldrich.com In silico molecular docking studies have been used to investigate the binding of this compound to vascular receptors, which can help in identifying regions of the molecule that are less likely to be involved in critical receptor interactions and are therefore more suitable for modification. nih.govresearchgate.net

The development of these molecular probes is essential for advancing our understanding of the molecular pharmacology of this compound, providing insights into its mechanism of action at a molecular level.

Table 1: Components of a Hypothetical this compound Molecular Probe

| Component | Function | Example Moiety | Rationale for Selection |

| Affinity Unit | Binds to the biological target | This compound | The core structure responsible for specific receptor interaction. |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation | Trifluoromethylphenyl diazirine | Small, relatively stable in the dark, and efficiently forms a reactive carbene upon UV irradiation. nih.gov |

| Reporter Tag | Enables detection and isolation of the probe-target complex | Biotin | High-affinity interaction with streptavidin allows for efficient purification and detection. nih.gov |

| Fluorescent Tag | Allows for visualization and quantification of binding | Cyanine Dyes (e.g., Cy5) | Bright, photostable, and emits in the far-red spectrum, minimizing background fluorescence from biological samples. avantiresearch.com |

| Linker | Spatially separates the tag/reactive group from the affinity unit | Polyethylene glycol (PEG) chain | Flexible and hydrophilic, it can minimize steric hindrance and improve solubility without interfering with binding. |

Structural Characterization and Elucidation

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like ergocristinine. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide a wealth of information about its atomic framework and chemical environment.

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. Through the analysis of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra, nearly complete assignments of all proton and carbon signals in the this compound molecule can be achieved. nih.gov

The ¹H NMR spectrum provides information on the chemical environment of each proton, their coupling patterns revealing adjacent protons. The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms. rsc.org Specific chemical shifts are characteristic of the ergoline (B1233604) ring system and the peptide moiety, while features in the spectra can also provide evidence of the solute conformation of ring D and confirm the C-8 epimerization that distinguishes this compound from ergocristine (B1195469). nih.gov

Table 1: Representative NMR Chemical Shift Data for this compound (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and instrument frequency. The following data is illustrative based on published values for related ergot alkaloids.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 | - | ~125.1 |

| C-4 | ~2.5 (β), ~3.1 (α) | ~54.2 |

| N-6 | - | - |

| N-CH₃ (at N-6) | ~2.5 | ~43.1 |

| C-8 | ~2.7 | ~59.0 |

| C-10 | - | ~40.5 |

| Indole (B1671886) N-H | ~8.0 | - |

| Amide C=O | - | ~172.5 |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns. wikipedia.org Using soft ionization techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), this compound can be analyzed with high sensitivity. oregonstate.edunih.gov

In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 610, confirming its molecular formula of C₃₅H₃₉N₅O₅. nih.govbiosynth.com Collision-induced dissociation (CID) of this precursor ion generates a characteristic fragmentation pattern. A consistent fragmentation pathway for peptide ergot alkaloids like this compound involves the loss of water (-18 u) from the C-12' hydroxy group. nih.gov A significant and diagnostic fragment ion is observed at m/z 348, which arises from the cleavage of the ring E amide and ether functions, retaining the isopropyl group from the valine residue. oregonstate.edunih.gov This pattern helps to distinguish it from other ergot alkaloid subgroups. nih.gov

Table 2: Key ESI-MS/MS Fragments of this compound

| m/z Value | Proposed Identity/Origin |

|---|---|

| 610 | [M+H]⁺ (Protonated molecular ion) |

| 592 | [M+H - H₂O]⁺ (Loss of water) |

| 348 | Fragment from cleavage of ring E amide and ether functions |

| 268, 251, 225 | Fragments characteristic of the lysergic acid moiety |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. nih.gov An empirical approach using group frequencies allows for the identification of key structural motifs. mdpi.com

For this compound, IR and Raman spectra would reveal characteristic absorption bands corresponding to its various functional groups. These include:

N-H stretching from the indole ring.

Aromatic C-H stretching from the indole and phenyl rings.

Aliphatic C-H stretching from the ergoline skeleton and amino acid side chains.

C=O stretching from the multiple amide bonds in the peptide portion, which are particularly strong and diagnostic in the IR spectrum.

C=C stretching from the aromatic rings and the C9-C10 double bond.

C-N and C-O stretching vibrations throughout the molecule.

Near-infrared (NIR) spectroscopy, a related technique, has also been applied for the rapid, non-destructive analysis of grains for ergot alkaloid contamination, where this compound may be present as a component. dntb.gov.uaresearchgate.net

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.orgnih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be calculated, revealing the exact positions of atoms, bond lengths, and bond angles. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are exceptionally sensitive to the stereochemistry of chiral molecules. youtube.com These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. mdpi.com

For ergot alkaloids, chiroptical methods are particularly useful for assigning the absolute configuration at the C-8 stereocenter, which is the defining difference between the biologically more active '-ine' epimers (like ergocristine, 8R) and the less active '-inine' epimers (like this compound, 8S). mdpi.com The two epimers give rise to CD spectra that are nearly mirror images, particularly in the region of the n→π* electronic transition of the carboxamide chromophore. The sign of the Cotton effect associated with this transition is directly related to the C-8 configuration, allowing for a clear and rapid distinction between the diastereomers in solution.

Computational Chemistry in Structural and Conformational Analysis

Computational chemistry provides powerful tools for investigating the structural and conformational properties of molecules like this compound. Methods such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT) can be used to model the molecule's three-dimensional structure, predict its conformational flexibility, and calculate its spectroscopic properties. acs.org

In silico molecular docking studies have been employed to investigate the interaction between this compound and biological targets, such as vascular receptors. These studies calculate the binding affinity and identify key molecular interactions. For instance, computational analyses have predicted strong binding of this compound to serotonin (B10506) (5-HT)₂ₐ and alpha₂ₐ adrenergic receptors, with calculated binding energies indicating a stable complex. researchgate.netresearchgate.net These models have identified specific hydrogen bonds between the alkaloid and amino acid residues in the receptor binding site, providing insight into the structural basis of its activity. researchgate.netresearchgate.net Quantum calculations on related ergot alkaloids have also been used to assess the equilibrium between the R and S epimers. researchgate.net

Table 3: Example of Computational Docking Data for this compound

| Receptor Target | Calculated Binding Energy (kcal/mol) | Key Interaction Details |

|---|---|---|

| Serotonin (5-HT)₂ₐ Receptor | -9.7 to -11.0 | Hydrogen bond formation (bond length ~3.10 Å) researchgate.netresearchgate.net |

| Alpha₂ₐ Adrenergic Receptor | -8.7 to -11.4 | Hydrogen bond formation (bond length ~3.28 Å) researchgate.netresearchgate.net |

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like this compound. wikipedia.org These methods solve the Schrödinger equation for a molecule to determine its electronic wavefunction, from which numerous properties can be derived. mdpi.com Key insights from QM calculations include the distribution of electrons, molecular orbital energies, and the nature of chemical bonds.

One of the primary applications of QM calculations is in understanding how a molecule will interact with other molecules, such as biological receptors. By calculating the electronic properties of this compound, researchers can predict its reactivity and binding affinity. A central concept in this analysis is the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. wikipedia.org A smaller gap generally indicates a molecule that is more readily polarized and reactive. wuxiapptec.com

While specific HOMO-LUMO energy values for isolated this compound are not widely published in public literature, the application of these computational methods is exemplified in molecular docking studies. These studies use force fields derived from or supplemented by QM principles to predict the binding of a ligand to a receptor.

An in silico molecular docking study investigated the interaction of this compound with vascular receptors, specifically the serotonin (5-HT)2A and the alpha2A adrenergic receptors. researchgate.net This research provides valuable data on the binding energetics and specific interactions, which are governed by the electronic structures of both the ligand and the receptor.

Table 1: Binding Energy of this compound with Vascular Receptors

| Receptor | Software | Binding Energy (kcal/mol) |

|---|---|---|

| Serotonin (5-HT)2A Receptor | AutoDock Vina | -9.7 |

| Serotonin (5-HT)2A Receptor | DockThor | -11.0 |

| Alpha2A Adrenergic Receptor | AutoDock Vina | -8.7 |

| Alpha2A Adrenergic Receptor | DockThor | -11.4 |

This table presents the calculated binding energies of this compound with two different vascular receptors using two distinct molecular docking programs. The negative values indicate a favorable binding interaction. Data sourced from a 2023 study on the relationship between this compound and vascular receptors. researchgate.net

Furthermore, these calculations can identify specific atomic interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. The formation of a hydrogen bond between this compound and amino acid residues within the binding sites of these receptors has been reported. researchgate.net

Table 2: Hydrogen Bond Interactions of this compound

| Receptor | Bond Length (Å) |

|---|---|

| Serotonin (5-HT)2A Receptor | 3.10 |

| Alpha2A Adrenergic Receptor | 3.28 |

This table shows the length of the hydrogen bonds formed between this compound and amino acid residues in the binding sites of the serotonin and adrenergic receptors. Shorter bond lengths typically indicate stronger interactions. Data sourced from the same 2023 molecular docking study. researchgate.net

These findings, derived from computational models, underscore the importance of the electronic structure of this compound in its interactions with biological targets. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape

While quantum mechanical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals the conformational flexibility and preferred shapes of a molecule. biorxiv.org

For a complex molecule like this compound, which has several rotatable bonds, the conformational landscape can be vast. wikipedia.org The conformational landscape, or potential energy surface (PES), is a conceptual map of all possible spatial arrangements of the atoms in a molecule and their corresponding potential energies. libretexts.orglongdom.org By exploring this landscape, MD simulations can identify low-energy, stable conformations, as well as the transition pathways between them. rsc.org

The flexibility of a molecule is crucial for its biological activity, as it may need to adopt a specific conformation to bind effectively to a receptor. nih.gov MD simulations can characterize this flexibility by analyzing various parameters throughout the simulation, such as the root-mean-square deviation (RMSD) of atomic positions, the radius of gyration, and the fluctuation of dihedral angles. nih.gov

The combination of quantum mechanical calculations and molecular dynamics simulations provides a comprehensive framework for the structural characterization and elucidation of this compound, linking its electronic properties to its dynamic conformational behavior.

Analytical Methodologies for Ergocristinine Quantification and Profiling

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation and analysis of ergocristinine from complex matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UHPLC), are the most prevalent techniques. The choice of method often depends on the required sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is a cornerstone for the accurate quantification of this compound. Key to this is the optimization of several parameters to achieve adequate separation from other ergot alkaloids, particularly its epimer, ergocristine (B1195469).

Stationary and Mobile Phases: Reversed-phase chromatography is the most common approach, utilizing C18 columns. nih.govicm.edu.pl To achieve optimal separation and maintain the stability of the epimers, alkaline mobile phases are generally preferred. nih.gov These mobile phases, often consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous solutions of ammonium (B1175870) carbonate or ammonium hydroxide, help to prevent the protonation of the alkaloids and improve peak shape and separation. nih.govnih.gov However, some methods have successfully employed acidic conditions with specific columns, such as a Raptor Biphenyl (B1667301) column, which can also provide baseline separation of this compound and its epimer. restek.com

Detection: Fluorescence detection (FLD) is a widely used and sensitive technique for the quantification of ergot alkaloids, including this compound. nih.govnih.gov The native fluorescence of the ergoline (B1233604) ring structure allows for selective detection with excitation and emission wavelengths typically around 330 nm and 420 nm, respectively. nih.govicm.edu.plnih.gov Diode array detection (DAD) can also be employed, although it is generally less sensitive than fluorescence detection. researchgate.net

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) | nih.govicm.edu.pl |

| Mobile Phase | Acetonitrile and Ammonium Carbonate | nih.govicm.edu.pl |

| Detection | Fluorescence (Excitation: 330 nm, Emission: 420 nm) | nih.govicm.edu.pl |

| Flow Rate | 1.0 mL/min |

Ultra-Performance Liquid Chromatography (UHPLC) Applications

Ultra-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including shorter analysis times, improved resolution, and higher sensitivity. nih.gov These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm).

UHPLC methods have been successfully applied to the analysis of this compound in various matrices, such as cereal-based baby food and animal feed. nih.govmdpi.com The increased peak capacity of UHPLC allows for the baseline separation of a larger number of ergot alkaloids and their epimers in a single run, which can be as short as 5 minutes. nih.govnih.gov This high-throughput capability is particularly valuable for routine monitoring and quality control.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound and its epimer, ergocristine, are stereoisomers that differ in their configuration at the C-8 chiral center of the ergoline ring. nih.gov While modern reversed-phase HPLC and UHPLC methods can often separate these epimers, chiral chromatography provides a specialized and definitive approach for assessing the enantiomeric purity of this compound standards and samples. wikipedia.org

Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. wikipedia.org The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, driven by a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org While specific applications of chiral chromatography for this compound are not extensively detailed in the provided context, the principles of this technique are well-established for the separation of chiral compounds. wikipedia.orggcms.cz

Hyphenated Analytical Technologies

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the highly sensitive and selective analysis of this compound, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of this compound and other mycotoxins in complex matrices like food and feed. nih.govresearchgate.net This technique combines the superior separation capabilities of LC (or UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

In LC-MS/MS analysis, the this compound molecule is first separated from other sample components by the LC system. It then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive mode. food.gov.uk The resulting protonated molecule is then subjected to fragmentation, and specific fragment ions are monitored. This multiple reaction monitoring (MRM) approach provides a high degree of certainty in identification and quantification, minimizing matrix interferences. rsc.org LC-MS/MS methods have been developed to quantify this compound at levels as low as micrograms per kilogram (µg/kg) or even nanograms per gram (ng/g). nih.govfood.gov.uk

Table 2: Common Mass Transitions for this compound in LC-MS/MS Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|

| 610.4 | 223.2 | restek.com |

| 610.4 | 592.4 | restek.com |

| 610 | 223 | europa.eu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to their low volatility and thermal instability, ergopeptides like this compound are not directly amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov However, GC-MS can be employed for the analysis of smaller, more volatile ergot alkaloids after a chemical derivatization step to increase their volatility. nih.gov

Derivatization typically involves blocking polar functional groups. For instance, trifluoroacetyl (TFA) derivatives can be prepared by reacting the analyte with trifluoroacetic anhydride. nih.gov While this approach is more commonly applied to lysergic acid amides, it highlights a potential, albeit less direct, route for the analysis of this compound-related compounds. nih.gov The use of GC-MS for this compound itself is not a standard practice due to the availability of more direct and efficient LC-based methods. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful tool for the rapid screening of ergot alkaloids, including the epimer of this compound, ergocristine. nih.gov This technique is particularly advantageous for high-throughput analysis due to its speed, simple sample preparation, and the absence of need for chromatographic separation or derivatization. nih.govresearchgate.net In MALDI-TOF MS, the sample, mixed with a matrix material like dihydroxybenzoic acid, is irradiated by a pulsed laser. nih.govyoutube.com The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.com The resulting ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

This method allows for the ready detection of ergot alkaloids in individual sclerotia of Claviceps purpurea, the fungus responsible for producing these mycotoxins. nih.gov The accuracy of the identifications made by MALDI-TOF MS can be further validated through tandem mass spectrometry (MS/MS) analysis. nih.gov While established methods like LC-MS or GC-MS often involve laborious processes, MALDI-TOF MS offers a more efficient alternative for screening purposes in food and feed safety. nih.govresearchgate.net

Spectrophotometric and Spectrofluorometric Detection Methods

Spectroscopic techniques provide alternative methods for the detection and quantification of ergot alkaloids. Spectrophotometric methods can determine the total ergot alkaloid content. nih.gov One such method involves the reaction of ergot alkaloids with p-dimethylaminobenzaldehyde under acidic conditions and illumination, which produces an intensely colored blue solution that can be measured at 580 nm. nih.gov Another reagent, ninhydrin, also reacts with ergot alkaloids to produce a distinct chromophore that can be quantitatively measured using spectrophotometry, offering a sensitive and efficient detection method. nih.govcarta-evidence.org These colorimetric methods, however, typically provide a summed parameter for total ergot alkaloid content rather than quantifying individual compounds like this compound. nih.gov

Fluorescence detection is a more specific and widely used technique, often coupled with high-performance liquid chromatography (HPLC). scispace.comnih.gov Ergot alkaloids, including this compound, are naturally fluorescent, which allows for their sensitive detection following chromatographic separation. scispace.com HPLC with fluorescence detection (HPLC-FLD) has been successfully applied for the determination of ergot alkaloids in various matrices, including wheat and animal feed. scispace.comnih.gov

Sample Preparation and Matrix Effects Considerations

Effective sample preparation is a critical step in the analytical workflow for this compound to ensure accurate quantification by removing interfering components from the sample matrix.

Extraction and Clean-up Strategies (e.g., QuEChERS, SPE)

A variety of extraction and clean-up strategies have been developed to isolate this compound and other ergot alkaloids from complex matrices such as cereals and animal feed.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique that involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) clean-up. nih.govmdpi.comnih.gov Modified QuEChERS procedures have been optimized for ergot alkaloid analysis. mdpi.com For instance, using an alkaline extraction solvent, such as a mixture of acetonitrile and ammonium carbonate solution, can improve the migration of non-protonated alkaloids into the organic layer and prevent epimerization. mdpi.comresearchgate.net Recoveries for ergocristine using a QuEChERS-based method have been reported in the range of 60% to 70%. nih.govmdpi.com

Solid-Phase Extraction (SPE) is another widely used clean-up technique. nih.govscispace.com This method uses a solid sorbent to retain either the analytes of interest or the matrix interferences. For ergot alkaloids, which are basic compounds, strong cation-exchange SPE cartridges can be used to selectively trap the positively charged alkaloids under acidic conditions. scispace.com The retained alkaloids can then be eluted by adjusting the pH to slightly basic conditions. scispace.com Other SPE phases, such as C18, have also been employed in the clean-up of ergot alkaloid extracts. nih.gov

Other strategies include matrix solid-phase dispersion (MSPD) and simple solid-liquid extraction (SLE), sometimes referred to as a "dilute-and-shoot" approach, which can yield high recoveries for certain ergot alkaloids. nih.gov

Assessment of Matrix Interference in Complex Samples

Matrix effects are a significant challenge in the trace analysis of this compound, particularly when using mass spectrometry-based detection methods like LC-MS/MS. researchgate.net These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. researchgate.netchromatographyonline.com

In the analysis of ergot alkaloids in cereals, significant matrix-induced signal suppression has been observed. For this compound and its epimer in oats and barley, signal suppression can be up to 50%. nih.gov The extent of the matrix effect can vary significantly not only between different types of grains but also, to a lesser extent, within different varieties of the same grain. nih.govresearchgate.net

To compensate for these effects, several strategies are employed. The use of matrix-matched calibration standards, where the calibration curve is prepared in a blank matrix extract that is similar to the sample, is a common approach. nih.govchromatographyonline.com Another effective method is the use of an internal standard, ideally a stable isotope-labeled version of the analyte, which experiences similar matrix effects as the target compound. chromatographyonline.com The method of standard additions, where known amounts of the standard are added directly to the sample extract, is considered the most accurate way to correct for matrix effects but is more time-consuming. nih.govchromatographyonline.com

Method Validation Parameters for Academic Research

For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process to demonstrate its fitness for purpose. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. For this compound, analytical methods typically demonstrate excellent linearity, with coefficients of determination (r²) greater than 0.99. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. researchgate.net It is often calculated based on the signal-to-noise ratio (typically 3:1) or using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S). nih.govmdpi.comsepscience.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net The LOQ is commonly determined as the concentration that yields a signal-to-noise ratio of 10:1 or is calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (LOQ = 10 × σ/S). nih.govmdpi.comsepscience.com

The LOD and LOQ values for this compound can vary depending on the analytical technique, the complexity of the sample matrix, and the specific validation approach used.

| Matrix | Analytical Method | Linearity (r²) | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Wheat | UHPLC-MS/MS | > 0.99 | 0.225 µg/kg | 0.744 µg/kg | nih.gov |

| Cereal-based Baby Food | UHPLC-MS/MS | > 0.99 | 0.5 ng/g | Not specified (Calculated as 10 * S/N) | mdpi.comnih.gov |

| Equine Hair | UHPLC-HRMS | Not specified | 1-25 pg/mg | 10-100 pg/mg | nih.gov |

| Rye Flour | LC/Ion Trap MS | > 0.98 | Not specified | 1-325 µg/kg (Linear Range) | researchgate.net |

Epimer-Specific Quantification Challenges and Solutions

A significant analytical challenge in the quantification of this compound is its relationship with its C-8 epimer, ergocristine. These two compounds, known as an epimeric pair, can interconvert in a process called epimerization. mdpi.com This conversion can occur during sample storage, extraction, and analysis, leading to inaccurate quantification of the individual epimers. researchgate.netresearchgate.net Since the toxicity of the "-ine" epimers (like ergocristine) is generally considered higher than the "-inine" epimers (like this compound), distinguishing and accurately quantifying each is crucial for risk assessment. mdpi.com

Challenges:

Epimerization: The primary challenge is the chemical instability at the C-8 position of the lysergic acid moiety. mdpi.com This equilibrium reaction is influenced by several factors:

pH: Acidic conditions, particularly in protic solvents like methanol or water, can significantly promote epimerization. mdpi.comresearchgate.net

Solvents: Protic solvents facilitate the keto-enol tautomerism that drives the epimerization process. researchgate.netresearchgate.net

Temperature and Light: Elevated temperatures and exposure to UV light can also increase the rate of conversion between ergocristine and this compound. researchgate.netresearchgate.net

Chromatographic Separation: Due to their structural similarity, separating ergocristine and this compound chromatographically can be difficult. In reverse-phase liquid chromatography, the "-ine" epimers typically elute just before their corresponding "-inine" counterparts. nih.gov Achieving baseline separation is essential for accurate, individual quantification and can be challenging with standard C18 columns under certain conditions. restek.com

Solutions:

Analytical chemists have developed several strategies to overcome these challenges and ensure accurate, epimer-specific quantification:

Control of pH and Solvent Choice:

Alkaline Conditions: Using alkaline extraction solvents and mobile phases is a common and effective solution. nih.govacs.org A mixture of acetonitrile and an ammonium carbonate solution is frequently used for extraction, as the alkaline pH minimizes epimerization. semanticscholar.org

Aprotic Solvents: Preparing standards and sample extracts in aprotic solvents, such as acetonitrile, significantly reduces the risk of epimerization compared to protic solvents. mdpi.comresearchgate.net

Optimized Sample Handling:

To minimize degradation and conversion, samples are often stored at low temperatures (e.g., -20°C) and protected from light. mdpi.comresearchgate.net

Shortening sample preparation time and keeping the autosampler cool also helps reduce the potential for epimerization during analytical runs. researchgate.netnih.gov

Advanced Chromatographic Techniques:

The use of specialized liquid chromatography columns, such as those with phenyl-hexyl or biphenyl stationary phases, has proven effective. restek.comeuropa.eu These columns offer different selectivity compared to standard C18 phases and can achieve baseline separation of epimeric pairs, sometimes even under acidic mobile phase conditions. restek.com

Ultra-high performance liquid chromatography (UHPLC) systems, with their smaller particle-size columns, provide higher resolution and faster analysis times, which can also aid in the separation of closely eluting epimers. nih.gov

The table below outlines the key challenges and the corresponding analytical solutions for the epimer-specific quantification of this compound.

| Challenge | Contributing Factors | Analytical Solution(s) |

| Epimerization | Acidic pH, protic solvents (e.g., methanol), elevated temperature, light exposure. | Use of alkaline extraction buffers (e.g., ammonium carbonate). semanticscholar.orgnih.gov Use of aprotic solvents (e.g., acetonitrile) for standards and extracts. mdpi.com Storage at low temperatures (-20°C) and protection from light. researchgate.net |

| Co-elution | High structural similarity between ergocristine and this compound. | Employing specialized LC columns (e.g., phenyl-hexyl, biphenyl) for enhanced separation. restek.comeuropa.eu Optimization of mobile phase gradient and temperature. Utilization of UHPLC for higher chromatographic resolution. nih.gov |

This is an interactive table summarizing key issues and solutions.

Molecular and Cellular Mechanisms of Interaction in Vitro and Non Human Preclinical Focus

Receptor Binding Affinities and Pharmacological Target Identification

Ergocristinine, an S-epimer of the ergot alkaloid ergocristine (B1195469), demonstrates notable interaction with various neurovascular receptors. researchgate.netresearchgate.net Its tetracyclic ergoline (B1233604) ring structure gives it a conformational similarity to endogenous neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine, allowing it to bind to their respective receptors. researchgate.net In silico molecular docking studies have been employed to elucidate the binding affinities and specific interactions of this compound with key receptor subtypes involved in physiological processes. researchgate.net

This compound exhibits a strong binding affinity for the serotonin 2A (5-HT2A) receptor. researchgate.netresearchgate.net Molecular docking analyses have calculated the binding energy of this compound to the 5-HT2A receptor to be between -9.7 and -11.0 kcal/mol, values which vary depending on the specific software used for the simulation. researchgate.net This interaction is stabilized by the formation of a hydrogen bond between the this compound molecule and amino acid residues within the receptor's binding site, with a measured bond length of approximately 3.10 Å. researchgate.netresearchgate.net The significant binding affinity for the 5-HT2A receptor, a G protein-coupled receptor known to mediate excitatory neurotransmission and smooth muscle contraction, highlights a primary mechanism for its biological activity. researchgate.netnih.gov

While specific binding affinity values (such as Kᵢ or binding energy) for this compound at dopamine receptor subtypes are not detailed in the available research, ergot alkaloids as a class are widely recognized for their interactions with the dopaminergic system. researchgate.net This activity is attributed to the structural homology between the ergoline scaffold of the alkaloids and the neurotransmitter dopamine. researchgate.net This structural similarity allows various ergot derivatives to bind to dopamine receptors, often with high affinity, leading to agonistic or antagonistic effects that are central to their therapeutic applications in conditions like Parkinson's disease. researchgate.netnih.gov Based on the established pharmacology of its structural class, this compound is presumed to interact with dopaminergic receptors, although specific preclinical studies quantifying this interaction are not prominently available.

Preclinical in silico studies have identified the alpha-2A (α2A) adrenergic receptor as a significant pharmacological target for this compound. researchgate.netresearchgate.net The calculated binding energy for this interaction ranges from -8.7 to -11.4 kcal/mol. researchgate.net Similar to its binding at the 5-HT2A receptor, the this compound-α2A receptor complex is stabilized by a hydrogen bond, in this case with a bond length of 3.28 Å. researchgate.netresearchgate.net The α2A adrenergic receptors are key regulators of neurotransmitter release from sympathetic nerves and adrenergic neurons in the central nervous system. researchgate.net The strong binding affinity of this compound for this receptor subtype suggests a potential for modulation of adrenergic signaling. researchgate.net

Table 1: In Silico Binding Affinities of this compound for Neurovascular Receptors

| Receptor Subtype | Binding Energy (kcal/mol)* | Hydrogen Bond Length (Å) |

|---|---|---|

| Serotonin 2A (5-HT2A) | -9.7 to -11.0 | 3.10 |

| Alpha 2A Adrenergic (α2A) | -8.7 to -11.4 | 3.28 |

*Range reflects results from different molecular docking software (AutoDock Vina and DockThor). Data sourced from in silico studies. researchgate.netresearchgate.netresearchgate.net

The demonstrated affinity of this compound for specific serotonergic and adrenergic receptors implies a capacity to modulate other neurotransmitter systems through receptor crosstalk and downstream signaling pathways. For instance, α2-adrenergic receptors function as presynaptic autoreceptors that inhibit the release of norepinephrine. researchgate.net By binding to these receptors, this compound could modulate noradrenergic transmission. Furthermore, extensive evidence points to a functional interaction between the serotonergic and cholinergic systems in the brain; therefore, this compound's activity at 5-HT2A receptors could potentially influence cholinergic neuron function and signaling.

Enzyme Inhibition and Activation Profiling

Direct research detailing the interaction between this compound and matrix metalloproteinases (MMPs) is not available in the reviewed scientific literature. However, studies on other ergot alkaloids provide evidence of interaction with this enzyme family. Specifically, Fumigaclavine C, an ergot alkaloid produced by Aspergillus fumigatus, has been shown in a mouse model of experimental colitis to reduce the activity of matrix metalloproteinase-9 (MMP-9). ebi.ac.ukasm.org This finding suggests that compounds within the broader ergot alkaloid class may possess the ability to modulate MMP activity, although direct evidence for this compound is currently lacking. ebi.ac.uk

Intracellular Signaling Pathway Modulation

This compound modulates intracellular signaling primarily through its interaction with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors involved in signal transduction. uniprot.orgrsc.org Its binding to specific aminergic (serotonergic and adrenergic) receptors triggers downstream signaling cascades that alter cellular function. biologists.comwikipedia.orgmdpi.com

This compound has been shown to interact with at least two types of GPCRs: the serotonin 5-HT2A receptor and the alpha 2A adrenergic receptor. biologists.comwikipedia.org The downstream consequences of these interactions differ based on the receptor's coupling to specific G-proteins.

5-HT2A Receptor Signaling : The 5-HT2A receptor is primarily coupled to the Gαq/11 signal transduction pathway. uniprot.orgwikipedia.org Upon agonist binding, Gαq is activated, which in turn stimulates phospholipase C (PLC). wikipedia.orgfrontiersin.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). uniprot.orgcvphysiology.com IP3 mediates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). uniprot.orgwikipedia.org Therefore, this compound's interaction with the 5-HT2A receptor is predicted to initiate this cascade, leading to increased intracellular calcium levels and activation of PKC-mediated signaling events. wikipedia.orgfrontiersin.org

Alpha 2A Adrenergic Receptor Signaling : The alpha 2A adrenergic receptor (α2A-AR) is coupled to the Gi/o family of G-proteins. mdpi.comnih.govwikipedia.org Activation of this receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase. mdpi.comnih.gov This action results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comcvphysiology.com Consequently, this compound's binding to α2A-ARs is expected to suppress the cAMP signaling pathway. mdpi.comwikipedia.org

This compound's influence on the adenylyl cyclase/cAMP pathway is primarily inhibitory, a direct consequence of its interaction with Gi/o-coupled α2A-adrenergic receptors. mdpi.comnih.gov The binding of an agonist to the α2A-AR inhibits adenylyl cyclase, the enzyme responsible for converting ATP into cAMP, thereby lowering intracellular cAMP levels. mdpi.comnumberanalytics.com

In other non-human preclinical models, such as the salivary glands of the tick Amblyomma hebraeum, this compound has been classified as an "incomplete agonist" at a specific ergot alkaloid-sensitive receptor. biologists.com In this model, while other ergot alkaloids demonstrated the ability to stimulate adenylyl cyclase activity, the effect was only partial compared to dopamine. biologists.com Research on related ergot alkaloids has also shown that structural modifications, like the isomerization at position C-8 that distinguishes this compound (an S-epimer) from ergocristine (an R-epimer), can significantly reduce the stimulatory effects on dopamine-sensitive adenylyl cyclase. nih.gov This further supports the view that this compound is not a potent activator of this pathway and primarily acts to inhibit it through its α2A-AR interactions. mdpi.comnih.gov

Cellular Permeability and Barrier Integrity Studies (e.g., Blood-Brain Barrier models)

Studies utilizing in vitro models have demonstrated that this compound can penetrate cellular barriers, most notably the blood-brain barrier (BBB). Research using a model with primary porcine brain endothelial cells confirmed that ergot alkaloids, including this compound, are capable of crossing the BBB in significant amounts within hours. ebi.ac.ukresearchgate.net

The study identified this compound as a potent substance that accumulates within these endothelial cells. ebi.ac.ukresearchgate.net This accumulation was linked to a subsequent weakening of the barrier's integrity. ebi.ac.ukresearchgate.net Unlike its epimer ergocristine, this compound showed high uptake properties but seemed unable to efficiently exit the cells, leading to its accumulation. researchgate.net This finding highlights a specific biological activity for the 8-(S) isomers of ergot alkaloids, which were previously considered less active, and underscores their potential influence on barrier functions. ebi.ac.uk

| Model System | Key Finding | Reference |

|---|---|---|

| Primary Porcine Brain Endothelial Cells | Able to cross the blood-brain barrier in high quantities. | ebi.ac.ukresearchgate.net |

| Primary Porcine Brain Endothelial Cells | Accumulates within endothelial cells, leading to a weakened barrier function. | ebi.ac.ukresearchgate.net |

| Primary Porcine Brain Endothelial Cells | Demonstrated high uptake properties but appeared unable to efficiently leave the cells. | researchgate.net |

Computational Modeling of Ligand-Receptor Interactions

In silico molecular docking studies have been employed to investigate the binding relationship between this compound and vascular receptors, specifically the serotonin (5-HT)2A and alpha 2A adrenergic receptors. biologists.comwikipedia.org These computational methods predict the preferred orientation and binding affinity between a ligand (this compound) and a receptor to form a stable complex. biologists.comwikipedia.org This approach has been crucial in elucidating the potential molecular interactions that underpin the physiological effects observed after exposure to ergot alkaloids. biologists.comwikipedia.org

Molecular docking simulations have provided specific data on the interaction between this compound and its target receptors. biologists.comwikipedia.org Using software such as AutoDock Vina and DockThor, researchers calculated the binding energy of this compound to the 5-HT2A and alpha 2A adrenergic receptors. biologists.comwikipedia.orgnih.gov

The binding energy for this compound was calculated to be between -9.7 and -11.0 kcal/mol for the 5-HT2A receptor and between -8.7 and -11.4 kcal/mol for the alpha 2A adrenergic receptor, with the range reflecting results from different software. biologists.comwikipedia.org These negative binding energy values indicate a favorable and stable binding interaction. biologists.comwikipedia.org The modeling also identified the formation of hydrogen bonds between this compound and amino acid residues within the binding sites of both receptors, with bond lengths of 3.10 Å for the 5-HT2A receptor and 3.28 Å for the alpha 2A adrenergic receptor. biologists.comwikipedia.org These strong molecular interactions are thought to contribute to the physiological manifestations that occur following exposure to this compound. biologists.comwikipedia.org

| Receptor Target | Calculated Binding Energy (kcal/mol) | Key Interaction Details | Reference |

|---|---|---|---|

| Serotonin (5-HT)2A Receptor | -9.7 to -11.0 | Hydrogen bond formation (3.10 Å) | biologists.comwikipedia.org |

| Alpha 2A Adrenergic Receptor | -8.7 to -11.4 | Hydrogen bond formation (3.28 Å) | biologists.comwikipedia.org |

Structure-Based Drug Design Principles Applied to this compound